4-(3-Bromophenoxy)piperidine hydrochloride
Overview
Description
4-(3-Bromophenoxy)piperidine hydrochloride is a synthetic compound with the molecular formula C11H15BrClNO and a molecular weight of 292.6 g/mol . It belongs to the class of arylpiperidines, which are known for their diverse applications in scientific research. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring via an ether linkage, and it is commonly used in research settings.
Preparation Methods
The synthesis of 4-(3-Bromophenoxy)piperidine hydrochloride typically involves the reaction of 3-bromophenol with piperidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the bromophenyl group and the piperidine ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
4-(3-Bromophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include strong bases like sodium hydride (NaH) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-Bromophenoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Bromophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, the compound can modulate the activity of neurons and influence the communication between them. The exact pathways and molecular targets involved depend on the specific context of its use in research.
Comparison with Similar Compounds
4-(3-Bromophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Bromophenoxy)piperidine hydrochloride: This compound has a similar structure but with the bromine atom positioned differently on the phenyl ring.
4-(4-Bromophenoxy)piperidine hydrochloride: Another structural isomer with the bromine atom at the para position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-(3-bromophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIUFMKPWZFLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663049 | |
Record name | 4-(3-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-50-3 | |
Record name | Piperidine, 4-(3-bromophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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